Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential anticancer properties.
Mécanisme D'action
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate inhibits the activity of BMI-1 by binding to its WD repeat domain. This binding disrupts the interaction of BMI-1 with its partner proteins, which are required for its activity. Inhibition of BMI-1 leads to the upregulation of p16INK4a and p14ARF, two tumor suppressor proteins that play a key role in the differentiation and death of cancer stem cells.
Biochemical and Physiological Effects:
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been shown to induce differentiation and death of cancer stem cells in preclinical studies. It has also been shown to inhibit the growth and metastasis of tumors in animal models of cancer. Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has some limitations for use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of interest is the investigation of the role of BMI-1 in other diseases, such as neurodegenerative disorders. Additionally, further preclinical studies are needed to determine the safety and efficacy of Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate in humans, and to identify potential biomarkers of response to treatment.
Méthodes De Synthèse
The synthesis of Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with piperidine-1-carbothioamide to form the key intermediate, piperidine-1-carbothioamide-2-thiophenecarboxylate. Finally, methyl iodide is added to this intermediate to form the end product, methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Inhibition of BMI-1 leads to the differentiation of cancer stem cells and ultimately their death. Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
methyl 3-(piperidine-1-carbothioylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-16-11(15)10-9(5-8-18-10)13-12(17)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUMOKROEFDGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.